(6-Chloro-4-methoxypyridin-2-YL)methanamine
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Overview
Description
(6-Chloro-4-methoxypyridin-2-YL)methanamine is an organic compound with the molecular formula C7H9ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-methoxypyridin-2-YL)methanamine typically involves the chlorination of 4-methoxypyridine followed by the introduction of a methanamine group. One common method involves the reaction of 4-methoxypyridine with thionyl chloride to introduce the chloro group at the 6-position. This is followed by a nucleophilic substitution reaction with methanamine to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-4-methoxypyridin-2-YL)methanamine can undergo various types of chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(6-Chloro-4-methoxypyridin-2-YL)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (6-Chloro-4-methoxypyridin-2-YL)methanamine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
(6-Methoxypyridin-2-yl)methanamine: Lacks the chloro group, which may affect its reactivity and biological activity.
2-Chloro-6-methoxypyridine: Similar structure but lacks the methanamine group, which influences its chemical properties and applications.
2-Methoxypyridine: A simpler structure that serves as a precursor for more complex derivatives.
Uniqueness
(6-Chloro-4-methoxypyridin-2-YL)methanamine is unique due to the presence of both the chloro and methanamine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H9ClN2O |
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Molecular Weight |
172.61 g/mol |
IUPAC Name |
(6-chloro-4-methoxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9ClN2O/c1-11-6-2-5(4-9)10-7(8)3-6/h2-3H,4,9H2,1H3 |
InChI Key |
HCCRIHUOEPMZJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)Cl)CN |
Origin of Product |
United States |
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